molecular formula C12H11N5O B13881300 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13881300
M. Wt: 241.25 g/mol
InChI Key: QPHRIZQUEVQGRD-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with a methoxyphenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of aromatic nucleophilic substitution reactions, where a triazole derivative reacts with different amines and triazole-2-thiol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)10-6-14-7-11-15-12(13)16-17(10)11/h2-7H,1H3,(H2,13,16)

InChI Key

QPHRIZQUEVQGRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC3=NC(=NN23)N

Origin of Product

United States

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